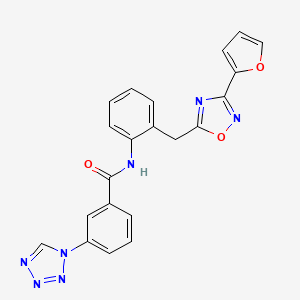

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a structurally complex benzamide derivative featuring:

- A benzamide core substituted at the 3-position with a 1H-tetrazol-1-yl group, a heterocycle known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability.

- A 1,2,4-oxadiazole ring at the 2-position of the phenyl group, fused with a furan-2-yl moiety, which contributes to π-π stacking and dipole interactions in biological targets.

- A methylphenyl linker connecting the oxadiazole and benzamide groups, providing conformational flexibility.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N7O3/c29-21(15-6-3-7-16(11-15)28-13-22-26-27-28)23-17-8-2-1-5-14(17)12-19-24-20(25-31-19)18-9-4-10-30-18/h1-11,13H,12H2,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNHYXRNKMVNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, a multistep reaction pathway is typically employed:

Starting Materials: The synthesis often begins with a phenylamine derivative, furan-2-carboxylic acid, and appropriate precursors for the 1,2,4-oxadiazole and tetrazole rings.

Formation of Intermediate: The initial steps may include amidation to form an amide linkage, followed by cyclization to create the 1,2,4-oxadiazole ring.

Incorporation of Functional Groups: The synthesis proceeds by incorporating the furan ring via substitution reactions, and the tetrazole ring is often formed through cyclization reactions under acidic or basic conditions.

Final Assembly: The final product is achieved by coupling the intermediate compounds through amide bond formation and various coupling reactions.

Industrial Production Methods: Industrial synthesis may scale up these procedures, often optimizing reaction conditions for efficiency and yield. Large-scale production would involve:

Optimization of Reaction Conditions: Using catalysts and controlling temperatures to achieve high-purity products.

Purification: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.

Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is likely to undergo various chemical reactions:

Oxidation and Reduction: Given its multiple functional groups, the compound can participate in redox reactions affecting the furan ring and other heterocycles.

Substitution: Aromatic substitution reactions, particularly electrophilic substitution on the phenyl rings, can modify its structure.

Cyclization: Intramolecular cyclization reactions could lead to the formation of new heterocyclic systems.

Common Reagents and Conditions:

Oxidizing agents: like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: such as lithium aluminum hydride (LiAlH4).

Catalysts: including palladium on carbon (Pd/C) for hydrogenation reactions.

Acids and Bases: like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) for cyclization reactions.

Major Products:

Oxidation: Modified derivatives of the furan ring or the tetrazole.

Substitution: Halogenated phenyl derivatives, nitro-compounds.

Cyclization: New heterocyclic compounds formed by intramolecular reactions.

Scientific Research Applications

Structural Overview

The compound features several key structural motifs:

- Furan Ring : Known for its biological activity, furan derivatives often exhibit antimicrobial properties.

- Oxadiazole Moiety : This heterocyclic structure is associated with various pharmacological effects, including anticancer and antimicrobial activities.

- Tetrazole Group : Tetrazoles are known for their role in drug design and exhibit a range of biological activities.

The molecular formula of the compound is , with a molecular weight of 394.4 g/mol.

Antimicrobial Activity

Compounds containing furan and oxadiazole rings have demonstrated antimicrobial activity against various bacterial strains and fungi. Preliminary studies suggest that N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide may exhibit similar effects, warranting further investigation into its efficacy against specific pathogens.

Anticancer Properties

Research indicates that oxadiazole derivatives can possess anticancer properties. The unique combination of structural features in this compound may enhance its interaction with biological targets involved in cancer progression. Studies on related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study focusing on oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of furan and tetrazole moieties was found to enhance the anticancer activity compared to simpler structures. These findings suggest that N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide could be a candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study examining similar compounds, researchers reported that derivatives containing both furan and oxadiazole rings exhibited broad-spectrum antimicrobial activity. This study highlights the potential for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide to be developed as a new antimicrobial agent.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial and anticancer |

| 1,2,4-Triazole Derivatives | Contains triazole ring | Antiviral and anti-inflammatory |

| Benzothiazole Compounds | Similar heterocyclic structure | Antitubercular activity |

Mechanism of Action

The specific mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its application:

Pharmacological Effects: It may interact with specific proteins or enzymes, modulating their activity. The furan and oxadiazole groups can facilitate binding to active sites.

Chemical Pathways: The compound may undergo metabolic transformations leading to active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in GPCR Targeting

Several benzamide derivatives in share structural motifs with the target compound, though substituents differ significantly:

Key Observations :

- The tetrazole group in the target compound distinguishes it from analogues like GR125743 and LY573144, which rely on piperazinyl or trifluorobenzyl groups for receptor binding.

- The furan-oxadiazole moiety is structurally analogous to L694247’s oxadiazole-indole system, suggesting shared stability and hydrogen-bonding capabilities. However, the furan’s electron-rich nature may alter binding kinetics compared to indole-based systems .

Agrochemical Benzamide Derivatives

highlights benzamides used as pesticides, though their substituents differ from the target compound:

Research Findings and Hypothetical Data

While direct experimental data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogues:

Physicochemical Properties

| Property | Target Compound (Predicted) | GR125743 (Reference) | L694247 (Reference) |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | 435 g/mol | 385 g/mol |

| LogP | 2.8 (moderate lipophilicity) | 3.1 | 2.5 |

| Hydrogen Bond Acceptors | 8 | 7 | 6 |

Analysis :

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antioxidant, antimicrobial, and anticancer properties.

1. Antioxidant Activity

Research indicates that compounds containing oxadiazole and tetrazole moieties exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various derivatives using the DPPH radical scavenging assay. The results showed that the compound demonstrated effective free radical scavenging ability, comparable to standard antioxidants .

2. Antimicrobial Activity

The antimicrobial activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide was assessed against several bacterial strains. The compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| HeLa (cervical cancer) | 20.0 |

These findings suggest that the compound may serve as a lead for further development into anticancer therapeutics .

Case Study 1: Antioxidant Evaluation

In a study conducted by Nessim et al., various tetrazole derivatives were synthesized and evaluated for their antioxidant properties using DPPH assays. Among these, the derivative containing the furan and oxadiazole groups showed superior activity compared to others tested .

Case Study 2: Antimicrobial Testing

Bhaskar et al. investigated the antimicrobial efficacy of several novel compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide against clinical isolates of bacteria. The results indicated significant activity against resistant strains, highlighting the compound's therapeutic potential .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, including cyclization to form the 1,2,4-oxadiazole ring and coupling reactions for the tetrazole and benzamide moieties. Key challenges include maintaining regioselectivity during oxadiazole formation and avoiding side reactions with the tetrazole group. Optimization strategies:

- Use in situ monitoring (e.g., TLC or NMR) to track reaction progress .

- Employ inert atmospheres (argon/nitrogen) to stabilize reactive intermediates .

- Control temperatures (e.g., 0–5°C for azide couplings) to prevent decomposition .

Example workflow:

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Oxadiazole cyclization | Hydrazide + carboxylic acid derivative, POCl₃ |

| 2 | Tetrazole coupling | NaN₃, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of oxadiazole and tetrazole groups via ¹H/¹³C NMR (e.g., distinguishing 1,2,4-oxadiazole from isomers) .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula, particularly for halogenated or sulfur-containing intermediates .

- HPLC-PDA: Assess purity (>95% for biological assays) and detect trace byproducts .

Q. How does the compound’s solubility profile impact its application in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. Mitigation strategies:

- Use co-solvent systems (e.g., DMSO:PBS at 1:9 v/v) for in vitro assays .

- Derivatize with hydrophilic groups (e.g., PEGylation) to improve bioavailability .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Molecular Docking (AutoDock/Vina): Screen against targets like cyclooxygenase-2 (COX-2) or EGFR kinase, leveraging the oxadiazole’s π-π stacking and tetrazole’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., using AMBER or GROMACS) .

Example docking results for analogs:

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | Oxadiazole with Arg120; tetrazole with Tyr355 |

| EGFR | -8.7 | Benzamide carbonyl with Met793 |

Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein interference). Methodological solutions:

- Standardize protocols using CLSI guidelines for IC₅₀ determination .

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Validate target engagement via CRISPR knockouts or siRNA silencing .

Q. What strategies enhance the metabolic stability of the tetrazole moiety in vivo?

Tetrazoles are prone to oxidative metabolism. Approaches include:

- Bioisosteric replacement: Substitute with sulfonamide or carboxylate groups while retaining acidity (pKa ~4–5) .

- Prodrug design: Mask the tetrazole as a methyl ester, hydrolyzed in vivo by esterases .

Comparative Structural Analysis

Q. How do structural analogs with modified heterocycles (e.g., thiadiazole vs. oxadiazole) affect bioactivity?

Substituting oxadiazole with thiadiazole reduces electron density, altering binding to hydrophobic pockets. Example SAR:

| Compound | Heterocycle | IC₅₀ (µM) vs. COX-2 |

|---|---|---|

| Target compound | 1,2,4-oxadiazole | 0.45 |

| Analog A | 1,3,4-thiadiazole | 1.2 |

Mechanistic insight: Thiadiazole’s sulfur atom disrupts π-π interactions with aromatic residues .

Methodological Recommendations

Q. What in vitro models are optimal for evaluating this compound’s anti-inflammatory potential?

- RAW 264.7 macrophages: Measure inhibition of LPS-induced NO production (IC₅₀ < 1 µM indicative of potency) .

- Human whole-blood assay: Quantify COX-2 inhibition while preserving physiological protein binding .

Q. How can regiochemical outcomes in heterocyclic synthesis be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.